(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction or other carbene addition methods.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the cyclopropane ring, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the cyclopropane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1H-Pyrazol-4-yl)cyclopropan-1-amine: Lacks the dimethyl groups on the pyrazole ring.
(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of the dimethyl groups on the pyrazole ring and the specific (1R,2S) configuration of the cyclopropane ring may confer unique chemical and biological properties to (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R,2S)-2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(4-10-11(5)2)6-3-8(6)9/h4,6,8H,3,9H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
IHWXVESOTKBSJR-POYBYMJQSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2C[C@H]2N |
Canonical SMILES |
CC1=C(C=NN1C)C2CC2N |
Origin of Product |
United States |
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